Methyl 3,6-dibromopyrazine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

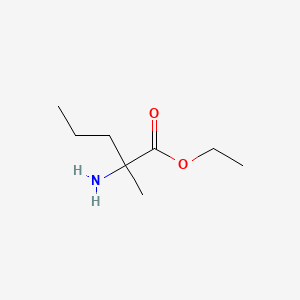

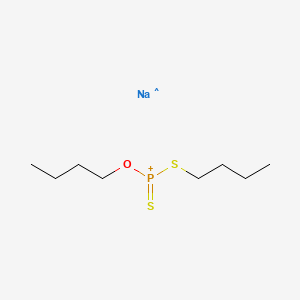

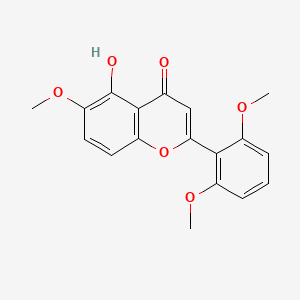

Methyl 3,6-dibromopyrazine-2-carboxylate is a chemical compound with the formula C6H4Br2N2O2 . It is used as a biochemical for proteomics research and can serve as a synthetic intermediate in pharmaceutical chemistry .

Molecular Structure Analysis

The molecular structure of Methyl 3,6-dibromopyrazine-2-carboxylate is represented by the SMILES stringBrC1=NC=C(Br)N=C1C(OC)=O . The molecular weight of the compound is 295.92 . Physical And Chemical Properties Analysis

The compound is a solid . Its molecular formula is C6H4Br2N2O2 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.94 and a consensus Log Po/w of 1.71 . The compound is soluble, with a Log S (ESOL) of -3.19 .Scientific Research Applications

Methyl 3-amino-2-pyrazinecarboxylate is used in synthesizing 3-aroylaminopyrazin-2-carboxylates, which are further converted into other compounds like 2-arylpyrazino[2,3-d][3,1]oxazin-4-ones and 2-arylpteridin-4-ones (Wamhoff & Kroth, 1994).

Methyl-6-aryl(hetaryl)-5-(2-furanoyl)-3,6-dihydrotetrazolo[1,5-a]pyrimidine-4-carboxylates, synthesized from methyl 2-furanoylpyruvate, aromatic aldehydes, and 5-aminotetrazole monohydrate, show hypoglycemic activity (Gein et al., 2016).

Methyl indole-3-carboxylate can be transformed into methyl 5,6-dibromoindole-3-carboxylate, which is a building block for synthesizing natural and non-natural 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).

The electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, BMIMBF4, leads to the formation of 6-aminonicotinic acid, a process avoiding the use of volatile and toxic solvents and catalysts (Feng et al., 2010).

Rhodium(I)-catalyzed direct carboxylation of unactivated aryl C-H bond under atmospheric pressure of carbon dioxide, using chelation-assisted C-H activation, is another novel approach in carbon dioxide fixation (Mizuno et al., 2011).

Methyl 3-(triphenylphosphoranylideneamino)pyrazine-2-carboxylate has been synthesized and used in the preparation of 2,3-disubstituted pteridin-4(3H)-ones (Okawa et al., 1996).

Various pyridazine and pyrazine derivatives, such as methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs, have been studied for their intermolecular interactions and lipophilicity (Katrusiak et al., 2011).

Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).

Safety and Hazards

Mechanism of Action

Methyl 3,6-dibromopyrazine-2-carboxylate is a chemical compound with the molecular formula C6H4Br2N2O2 . Despite its potential applications in various fields, the detailed mechanism of action of this compound is not well-documented in the literature. This article aims to provide a comprehensive overview of the potential mechanism of action of Methyl 3,6-dibromopyrazine-2-carboxylate, based on the general principles of biochemistry and pharmacology.

properties

IUPAC Name |

methyl 3,6-dibromopyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKYQPNNVGHVOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670382 |

Source

|

| Record name | Methyl 3,6-dibromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,6-dibromopyrazine-2-carboxylate | |

CAS RN |

13301-04-7 |

Source

|

| Record name | Methyl 3,6-dibromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)